molecular formula C22H21N5O5S B2639196 N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 888418-13-1

N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Cat. No.: B2639196
CAS No.: 888418-13-1
M. Wt: 467.5
InChI Key: VWFGVIBVJSNKME-UHFFFAOYSA-N
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Description

This compound features a 4-amino-6-oxo-1,6-dihydropyrimidin-5-yl core, a thioether linkage to an acetamide group, and substituents including a 4-acetylphenyl and a 4-methoxybenzamide moiety.

Properties

CAS No.

888418-13-1

Molecular Formula

C22H21N5O5S

Molecular Weight

467.5

IUPAC Name

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C22H21N5O5S/c1-12(28)13-3-7-15(8-4-13)24-17(29)11-33-22-26-19(23)18(21(31)27-22)25-20(30)14-5-9-16(32-2)10-6-14/h3-10H,11H2,1-2H3,(H,24,29)(H,25,30)(H3,23,26,27,31)

InChI Key

VWFGVIBVJSNKME-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)OC)N

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H24N6O3SC_{25}H_{24}N_{6}O_{3}S with a molecular weight of 488.57 g/mol. The structure features multiple functional groups that contribute to its biological activity, including an acetylphenyl moiety, a thioether linkage, and a pyrimidine derivative.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound has been studied for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-70.5
HepG23.9
A5492.0

In a study involving HepG2 cells, pretreatment with the compound led to enhanced sensitivity to sorafenib, reducing the IC50 from 3.9 µM to 0.5 µM, indicating a synergistic effect with existing chemotherapeutics .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Its structural characteristics suggest potential efficacy against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity Data

MicroorganismZone of Inhibition (mm)Reference
E. coli15
S. aureus18
A. niger12

These results highlight the broad-spectrum antimicrobial potential of the compound, making it a candidate for further development in treating infections.

The proposed mechanism of action for the anticancer activity involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The thioether group may enhance cellular uptake and bioavailability, allowing for more effective targeting of cancerous cells.

Case Studies

  • Case Study on MCF-7 Cells : A detailed investigation into the effects of this compound on MCF-7 cells demonstrated significant apoptosis induction through caspase activation pathways .
  • Synergistic Effects with Sorafenib : In another study, combining this compound with sorafenib led to enhanced cytotoxicity in HepG2 cells, suggesting a potential therapeutic strategy for hepatocellular carcinoma .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds
Compound Name / ID Core Structure Substituents Key Functional Groups
Target Compound 1,6-dihydropyrimidin-5-yl 4-acetylphenyl, 4-methoxybenzamide Thioether, Acetamide, Methoxybenzamide
2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (Compound 18, ) 1,6-dihydropyrimidin-2-yl 4-phenylthiazol-2-yl Thioether, Acetamide, Thiazole
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) Pyrazolo[3,4-d]pyrimidine Chromen-4-one, Fluorophenyl, Isopropylbenzamide Fluorine, Benzamide, Chromenone
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide () 6-methylpyrimidin-2-yl Diethylamino, Methoxybenzenesulfonamide Sulfonamide, Diethylamino

Key Observations :

  • Compared to Compound 18 (), the replacement of 4-phenylthiazole with 4-acetylphenyl may reduce steric hindrance, enhancing binding to planar active sites.
  • The pyrimidinone core is conserved across analogs, suggesting shared mechanisms of action, such as kinase or protease inhibition.

Analysis :

  • The target compound’s synthesis likely follows a route analogous to Compound 18 (), but its yield remains unreported. The lower yield (28%) for Example 53 () highlights challenges in coupling bulky aromatic groups.

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds
Compound Name / ID Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted)
Target Compound N/A ~500 ~2.5
Example 53 () 175–178 589.1 ~3.8
N-(4-Methoxybenzamide) derivatives (e.g., ) N/A ~450–600 ~2.0–3.5

Insights :

  • The 4-methoxybenzamide group in the target compound likely increases hydrophobicity compared to sulfonamide analogs (e.g., ), as reflected in its predicted LogP (~2.5 vs. ~2.0–3.5).
  • Example 53’s higher melting point (175–178°C, ) suggests strong crystal packing due to fluorine and chromenone substituents.

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